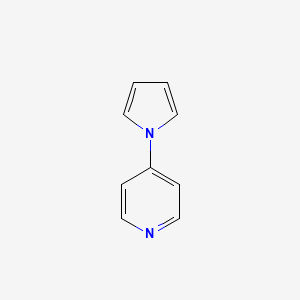
4-(N-Pyrrolyl)pyridine
Cat. No. B8786127
M. Wt: 144.17 g/mol
InChI Key: JJKFPCYYCXXLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03980089
Procedure details


A 1-liter 3-neck flask equipped with stirrer, condenser, heating mantle, addition funnel and thermometer is charged with 47 g (0.5 mole) of 4-aminopyridine and 66 g (0.5 mole) of 2,5-dimethoxytetrahydrofuran. These materials are mixed together and 210 ml of glacial acetic acid is added dropwise with stirring over ten minutes while maintaining the temperature at less than 20°C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.CO[CH:10]1[CH2:14][CH2:13][CH:12](OC)O1>C(O)(=O)C>[N:5]1[CH:6]=[CH:7][C:2]([N:1]2[CH:10]=[CH:14][CH:13]=[CH:12]2)=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1OC(CC1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring over ten minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1-liter 3-neck flask equipped with stirrer, condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mantle, addition funnel and thermometer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
These materials are mixed together
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at less than 20°C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=C(C=C1)N1C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
